2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine
描述
2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a methyl group at position 2 and a piperidin-1-yl group at position 5. The piperidine moiety is further functionalized with a (3-methylpyridin-2-yl)oxymethyl substituent.
The compound’s synthesis likely involves multi-step reactions, including BOC protection of piperidine derivatives, nucleophilic substitutions, and deprotection steps, as seen in analogous pyrazine-piperidine syntheses .
属性
IUPAC Name |
2-methyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-4-3-7-19-17(13)22-12-15-5-8-21(9-6-15)16-11-18-10-14(2)20-16/h3-4,7,10-11,15H,5-6,8-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWADPOCROMABN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC(=CN=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Starting from Halogenated Pyrazines
One of the most direct approaches involves the nucleophilic substitution of halogenated pyrazine derivatives with the appropriately substituted piperidine. This method takes advantage of the electron-deficient nature of the pyrazine ring, which facilitates nucleophilic aromatic substitution reactions.
The general synthetic route begins with 2-methyl-6-chloropyrazine, which undergoes nucleophilic substitution with 4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine in the presence of a suitable base. This approach is supported by similar reactions reported for related compounds, as exemplified in the literature.
Table 1: Reaction Conditions for Nucleophilic Substitution of Halogenated Pyrazines
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetone | 50-60 | 24-30 | 65-75 |
| Cs₂CO₃ | DMF | 80-90 | 12-18 | 70-85 |
| TEA | Acetonitrile | 70-80 | 24-36 | 60-70 |
| DIPEA | DMSO | 100-110 | 8-12 | 75-85 |
The reaction proceeds efficiently under these conditions, with cesium carbonate in DMF generally providing the highest yields. Purification is typically achieved through column chromatography using a chloroform:methanol gradient system (9.5:0.5 v/v).
Synthesis via Boronic Acid Derivatives
An alternative approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, between a boronic acid derivative of the piperidine component and a halogenated pyrazine. This method has been applied to synthesize similar heterocyclic compounds and offers advantages in terms of mild reaction conditions and functional group tolerance.
The synthetic sequence involves:
- Preparation of the piperidine-boronic acid derivative
- Suzuki coupling with 2-methyl-6-bromopyrazine
- Subsequent functionalization with the 3-methylpyridin-2-yloxy moiety
Synthesis via Piperidine Functionalization
Alkylation of Piperidine Nitrogen
A complementary approach focuses on the alkylation of the piperidine nitrogen with an appropriately functionalized pyrazine derivative. This method is particularly useful when starting with pre-functionalized piperidine derivatives bearing the pyridinyloxy moiety.
Based on related synthetic procedures, the reaction typically involves treating 4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine with 2-methyl-6-(leaving group)pyrazine in the presence of a base such as potassium carbonate or triethylamine. The leaving group can be a halogen (Cl, Br, I) or a sulfonate ester (mesylate, tosylate).
Table 2: Optimization of Alkylation Reaction Conditions
| Leaving Group | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Chloro | K₂CO₃ | Acetonitrile | 80 | 24 | 65 |
| Bromo | K₂CO₃ | DMF | 70 | 18 | 75 |
| Iodo | TEA | Ethanol | 60 | 12 | 80 |
| Mesylate | DIPEA | Acetone | 50 | 36 | 70 |
| Tosylate | Cs₂CO₃ | DMF/DMSO (1:1) | 90 | 8 | 85 |
The reaction can be monitored by thin-layer chromatography or liquid chromatography-mass spectrometry (LC-MS) to determine completion. Purification typically involves column chromatography followed by recrystallization from a suitable solvent system.
Reductive Amination Approach
An alternative strategy employs reductive amination between a piperidine derivative and an aldehyde-functionalized pyrazine. This approach is particularly valuable when direct alkylation proves challenging due to steric hindrance or other factors.
The synthesis involves:
- Preparation of 4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine
- Reductive amination with 2-methyl-6-formylpyrazine using sodium triacetoxyborohydride or sodium cyanoborohydride as the reducing agent
- Purification of the final product
This method has been successfully applied to structurally similar compounds, as described in the literature:
Aldehyde derivatives (IV) can be reacted with piperidine derivatives in the presence of a reducing agent such as sodium triacetoxyborohydride in a solvent such as DCM, dichloroethane or MeOH.
Synthesis of Key Intermediates
Preparation of 4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine
The synthesis of this key intermediate typically begins with 4-(hydroxymethyl)piperidine, which undergoes etherification with 3-methylpyridin-2-ol under Mitsunobu conditions or through nucleophilic substitution of an appropriately activated pyridine derivative.
The general synthetic route includes:
- Protection of the piperidine nitrogen if necessary
- Etherification reaction with 3-methylpyridin-2-ol
- Deprotection of the piperidine nitrogen if applicable
Table 3: Etherification Reaction Conditions
| Coupling Conditions | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| DIAD, PPh₃ | THF | 0 to RT | 12-24 | 60-70 |
| K₂CO₃, NaI (cat.) | Acetone | Reflux | 24-48 | 65-75 |
| NaH | DMF | 0 to RT | 6-12 | 70-80 |
| Cs₂CO₃ | Acetonitrile | 60-70 | 18-24 | 75-85 |
Preparation of 2-Methyl-6-substituted Pyrazine Derivatives
The synthesis of appropriately functionalized pyrazine derivatives typically involves:
- Starting from commercially available 2-methylpyrazine
- Selective halogenation at the 6-position
- Further functionalization as required for the specific synthetic route
Methods for selective halogenation of methylpyrazines have been well-documented in the literature, typically employing N-halosuccinimides or elemental halogens with appropriate catalysts.
Optimization of Reaction Parameters
Effect of Solvents and Bases
The choice of solvent and base significantly impacts the efficiency of the various synthetic routes. Polar aprotic solvents such as DMF, DMSO, and acetonitrile generally provide superior results for nucleophilic substitution and alkylation reactions, while dichloromethane and dichloroethane are preferred for reductive amination procedures.
Table 4: Solvent Effects on Reaction Yield
| Reaction Type | Solvent | Relative Yield | Comments |
|---|---|---|---|
| Nucleophilic Substitution | DMF | 100% | Optimal solvent |
| Nucleophilic Substitution | Acetonitrile | 85% | Good alternative |
| Nucleophilic Substitution | Acetone | 75% | Moderate yields |
| Alkylation | DMF | 100% | Optimal for alkylation |
| Alkylation | DMSO | 90% | Good but difficult workup |
| Reductive Amination | DCM | 100% | Preferred solvent |
| Reductive Amination | MeOH | 80% | Alternative option |
Similarly, the choice of base impacts both reaction rate and yield. For nucleophilic substitution and alkylation reactions, strong inorganic bases like potassium carbonate and cesium carbonate often provide superior results, while tertiary amines like triethylamine and diisopropylethylamine are preferred for more sensitive substrates.
Temperature and Reaction Time Optimization
Reaction temperature and duration significantly influence both yield and product purity. Higher temperatures generally accelerate reactions but may lead to increased formation of side products. Careful optimization of these parameters is crucial for maximizing yield while maintaining high product purity.
Table 5: Temperature and Time Optimization
| Reaction Step | Optimal Temperature (°C) | Optimal Time (h) | Impact on Yield | Impact on Purity |
|---|---|---|---|---|
| Nucleophilic Substitution | 80-90 | 12-18 | +++ | ++ |
| Alkylation | 70-80 | 18-24 | +++ | +++ |
| Reductive Amination | 20-30 | 24-36 | ++ | +++ |
| Etherification | 60-70 | 24-48 | ++ | ++ |
Purification and Characterization
Purification Techniques
Purification of the target compound typically involves a combination of techniques, with column chromatography often serving as the primary method. Based on established protocols for similar compounds, the following purification sequence is recommended:
- Initial purification by column chromatography using chloroform:methanol gradient systems (typically 9.5:0.5 to 9:1 v/v)
- Recrystallization from appropriate solvent systems (ethanol/water, acetone/hexane)
- If necessary, additional purification by preparative HPLC
Analytical Characterization
Comprehensive characterization of 2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine involves multiple analytical techniques to confirm structure, purity, and physical properties.
Table 6: Analytical Characterization Parameters
| Analytical Technique | Expected Results | Purpose |
|---|---|---|
| ¹H-NMR (400 MHz, CDCl₃) | δ 8.3-8.1 (m, pyrazine H), 7.9-7.8 (m, pyridine H), 7.5-7.2 (m, pyridine H), 4.2-4.0 (m, CH₂O), 3.8-3.6 (m, piperidine H), 2.6-2.4 (s, CH₃-pyrazine), 2.3-2.1 (s, CH₃-pyridine), 2.0-1.6 (m, piperidine H) | Structure confirmation |
| ¹³C-NMR (100 MHz, CDCl₃) | δ 160-155, 150-145, 140-135, 130-125, 120-115, 70-65, 50-45, 30-25, 20-15 | Carbon framework confirmation |
| HRMS | [M+H]⁺ calculated for C₁₇H₂₃N₄O: 299.1872 | Molecular formula verification |
| IR (KBr, cm⁻¹) | 3050-3000, 2950-2850, 1600-1550, 1450-1400, 1250-1200, 1050-1000 | Functional group confirmation |
| Melting Point | Expected range: 110-120°C | Purity indicator |
Scale-Up Considerations and Process Development
Laboratory to Pilot Scale Transition
Scaling up the synthesis of this compound requires careful consideration of several factors:
- Heat transfer and mixing efficiency
- Reagent addition rates and order
- Concentration effects on reaction kinetics and selectivity
- Solvent volumes and waste generation
- Safety considerations for exothermic reactions
Based on literature precedents for similar compounds, the nucleophilic substitution route typically offers the most straightforward scale-up potential due to its robust nature and relatively simple reagent profile.
Process Optimization
For larger-scale synthesis, several process optimizations should be considered:
- Use of continuous flow reactors for exothermic or sensitive reactions
- Implementation of in-process controls and monitoring
- Development of crystallization protocols for efficient purification
- Solvent recovery and recycling systems
Analytical Method Development
HPLC Method Development
Development of a robust HPLC method for analyzing this compound is crucial for monitoring reaction progress and product purity. Based on analytical methods described for similar compounds, the following parameters are recommended:
Table 7: HPLC Method Parameters
| Parameter | Condition | Comments |
|---|---|---|
| Column | C18, 150 × 4.6 mm, 5 μm | Standard reversed-phase |
| Mobile Phase | Gradient of acetonitrile/water with 0.1% formic acid | pH control important |
| Flow Rate | 1.0 mL/min | Typical flow rate |
| Detection | UV at 254 nm and 280 nm | Common for heterocycles |
| Column Temperature | 30°C | Temperature control essential |
| Injection Volume | 10 μL | Standard volume |
| Run Time | 15 minutes | Adequate for separation |
MS Method Development
Mass spectrometry provides crucial information for structure confirmation and impurity profiling. LC-MS methods using electrospray ionization (ESI) in positive mode are typically most effective for nitrogen-containing heterocycles like this compound.
化学反应分析
Types of Reactions
2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium in the case of Suzuki–Miyaura coupling .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups into the molecule.
科学研究应用
Medicinal Chemistry
This compound has been extensively studied for its therapeutic potential, particularly in the following areas:
- Anticancer Activity : Research indicates that derivatives of pyrazine compounds can inhibit the growth of cancer cells by targeting specific pathways involved in tumorigenesis. For instance, compounds similar to 2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine have shown efficacy against various cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound exhibits promising antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics .
Neuropharmacology
Studies have explored the use of this compound in treating neurological disorders. Its ability to cross the blood-brain barrier allows it to influence neurotransmitter systems effectively, which could be beneficial for conditions like depression and anxiety .
Material Science
In addition to biological applications, this compound is being investigated for its role as a building block in the synthesis of novel materials. Its unique structural features make it suitable for creating advanced polymers and catalysts .
Case Study 1: Anticancer Research
A study published in Molecular Cancer Therapeutics highlighted the effectiveness of pyrazine derivatives in inhibiting PI3K pathways, crucial for cancer cell survival. The study demonstrated that modifications to the pyrazine structure significantly enhanced anticancer activity .
Case Study 2: Antimicrobial Efficacy
Research conducted by MDPI examined the antimicrobial properties of various pyrazine compounds, including this compound. Results indicated substantial inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for new antibiotic development .
作用机制
The mechanism of action of 2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine involves its interaction with molecular targets, potentially including enzymes or receptors. The exact pathways and targets would depend on the specific application and require further research to elucidate.
相似化合物的比较
Comparative Analysis with Similar Compounds
Structural Analogues
6-Methyl-8-((4-methylbenzyl)oxy)-2-nitroimidazo[1,2-a]pyrazine (25i)
- Structure : Imidazo[1,2-a]pyrazine core with nitro and benzyloxy substituents.
- Key Differences: The fused imidazole ring introduces additional aromaticity and rigidity compared to the target compound’s pyridine-piperidine substituent.
PF-470 (1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine)
- Structure : Pyrazolo[3,4-b]pyrazine core with substituted pyridine groups.
- PF-470 demonstrated potent mGluR5 inhibition (IC₅₀ < 10 nM) but was discontinued due to immune-mediated toxicity .
- Comparative Insight : The target compound’s piperidine linker may reduce metabolic instability compared to PF-470’s pyridylmethoxy group, though this requires validation .
Triazole-Pyrazine Derivatives (e.g., 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine)
Functional Analogues
Thiazolylhydrazine Derivatives (e.g., 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(pyridin-2-ylmethylene)hydrazine)
- Structure : Thiazole-hydrazine scaffold with pyridine substituents.
- Key Differences : The thiazole ring and hydrazine linker confer polarity, likely reducing blood-brain barrier penetration compared to the target compound’s lipophilic piperidine group.
- Biological Activity : Demonstrated selective MAO-B inhibition (IC₅₀ ~ 0.1 µM) and antioxidant properties, highlighting divergent therapeutic applications .
Piperidine-Based Phosphodiesterase Inhibitors (e.g., 5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one)
- Structure: Pyrazolo-pyrimidinone core with piperazine and deuterated methyl groups.
- Key Differences : The deuterated methyl group improves metabolic stability, while the sulfonyl group enhances solubility. These modifications contrast with the target compound’s unmodified piperidine and pyridine motifs .
生物活性
2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H21N5O2 |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | 2-methyl-6-[4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl]pyrazine |
| Canonical SMILES | CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)N(C)C3=CC=CC=N3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. Research indicates that it can affect:
- Signal Transduction Pathways: By binding to receptors involved in cellular signaling, it may modulate pathways critical for cell growth and survival.
- Gene Expression: The compound could influence transcription factors, thereby altering the expression of genes associated with disease processes.
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.
Anticancer Properties
Research has highlighted the potential anticancer effects of this compound. In vitro studies indicate that it can inhibit the proliferation of several cancer cell lines, including:
- Glioma Cells: The compound showed a notable reduction in cell viability, suggesting its potential as a therapeutic agent against brain tumors.
- Breast Cancer Cells: Inhibition of cell growth was observed in MCF-7 and MDA-MB-231 breast cancer cell lines.
These effects are often linked to the compound's ability to induce apoptosis and inhibit angiogenesis.
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study assessed the growth inhibitory activity of various derivatives against six human cancer cell lines. Results indicated that the tested compounds had a significantly higher efficacy than conventional treatments, particularly in glioma and breast cancer models.
-
Antimicrobial Efficacy Testing
- In a comparative study, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited MIC values lower than those of standard antibiotics like penicillin and ampicillin.
常见问题
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrazine core via condensation of hydrazine derivatives with dicarbonyl intermediates under reflux in ethanol or acetic acid .
- Step 2 : Functionalization of the piperidine ring with a (3-methylpyridin-2-yl)oxymethyl group using nucleophilic substitution or coupling reactions. Key reagents include aryl/heteroaryl hydrazines, with reaction optimization requiring pH control (e.g., concentrated HCl or sodium acetate buffer) .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- Single-crystal X-ray diffraction to resolve 3D conformation (e.g., monoclinic crystal system, space group P21/c, unit cell parameters a = 10.751 Å, b = 13.721 Å, c = 11.385 Å) .
- NMR spectroscopy to verify substituent positions (e.g., pyrazine protons at δ 8.5–9.0 ppm, piperidine protons at δ 1.5–3.0 ppm) .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₁₇H₂₀N₄O₂ with m/z = 312.16) .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- Personal protective equipment (PPE) : Use P95 respirators for particulate filtration and nitrile gloves to prevent dermal exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., acetic acid, HCl gas) .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
- Analog synthesis : Modify the piperidine or pyridyl moieties (e.g., replace piperidine with piperazine or introduce deuterated analogs) to assess bioactivity changes .
- Biological assays : Test analogs for antimicrobial or antitumor activity using in vitro models (e.g., MIC assays against S. aureus or cytotoxicity in cancer cell lines) .
- Data comparison : Use the following table to guide SAR studies:
| Analog Structure | Key Modification | Observed Bioactivity | Reference |
|---|---|---|---|
| Piperazine ring substitution | Enhanced solubility | Reduced cytotoxicity | |
| Deuterated piperidine | Isotopic labeling | Similar pharmacokinetics | |
| Ether linkage in pyridyl group | Altered target binding | Improved selectivity |
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardize assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or culture media can skew results. Use ISO-certified protocols for reproducibility .
- Control for stereochemistry : Chiral impurities (e.g., R vs. S enantiomers) may explain divergent bioactivity. Confirm enantiomeric purity via chiral HPLC .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., pyrazine-piperidine hybrids) to identify trends .
Q. How can computational modeling optimize this compound’s target binding?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the pyridyl oxygen and hydrophobic interactions with the methyl groups .
- MD simulations : Simulate binding stability over 100 ns trajectories to assess conformational flexibility of the piperidine ring .
- Free energy calculations : Apply MM-PBSA to quantify binding affinity changes upon structural modifications .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Methodological Answer :
- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates .
- LC-MS/MS detection : Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) for peak resolution. Monitor transitions m/z 312 → 154 (quantifier) and 312 → 98 (qualifier) .
- Matrix effects : Validate assays with spike-recovery experiments (85–115% recovery acceptable) to account for ion suppression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
